molecular formula C27H27FN4O B2919483 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1170637-63-4

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Katalognummer: B2919483
CAS-Nummer: 1170637-63-4
Molekulargewicht: 442.538
InChI-Schlüssel: LBEYSAXEILDEBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted with a benzyl group at the N1 position, connected via a methyl-piperazine linker to a 4-fluorophenyl ethanone moiety. The benzimidazole scaffold is known for its pharmacological versatility, while the piperazine linker enhances solubility and bioavailability. The 4-fluorophenyl group may improve metabolic stability and binding affinity to target receptors .

Eigenschaften

IUPAC Name

1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O/c28-23-12-10-21(11-13-23)18-27(33)31-16-14-30(15-17-31)20-26-29-24-8-4-5-9-25(24)32(26)19-22-6-2-1-3-7-22/h1-13H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEYSAXEILDEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-benzo[d]imidazole. This intermediate is then reacted with piperazine to introduce the piperazine ring.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale and efficiency. This could involve the use of catalysts, high-pressure reactors, and continuous flow processes to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzimidazoles or piperazines.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

This compound is unique due to its specific structural features, such as the presence of both benzimidazole and piperazine rings. Similar compounds include other benzimidazole derivatives and piperazine-containing molecules, which may have different biological activities and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzimidazole substituents, piperazine linkers, and terminal functional groups. Below is a detailed analysis:

Benzimidazole-Piperazine Derivatives

  • Compound 5a: 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Structural Difference: Replaces the benzyl group with a methyl group and terminates in ethanol instead of ethanone. Activity: Lacks the fluorophenyl group, likely reducing receptor binding specificity compared to the target compound. Synthesis: Reflux in ethanol with 2-(4-methylpiperazin-1-yl)ethanol .
  • Compound 11a: (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone Structural Difference: Substitutes the benzyl group with a phenyl ketone and omits the 4-fluorophenyl ethanone. Activity: Exhibits antimicrobial properties due to the phenyl-piperazine moiety .

Fluorophenyl-Containing Analogs

  • BD-5: 1-(4-(((2-(4-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone Structural Difference: Features a nitro group on the benzimidazole-attached phenyl ring instead of fluorophenyl. Activity: Nitro groups often enhance antibacterial activity but may increase toxicity .
  • Compound 6: 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid Structural Difference: Uses an acetic acid linker instead of piperazine-ethanone.

Piperazine-Linked Heterocycles

  • {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Structural Difference: Replaces benzimidazole with thieno-pyrazol and imidazole. Activity: Thieno-pyrazol cores are associated with anti-inflammatory and anticancer effects .
  • LX2931: (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime Structural Difference: Contains an imidazole-oxime group and tetrahydroxybutyl chain. Activity: Sphingosine 1-phosphate lyase inhibition for autoimmune disorders .

Key Research Findings

  • Antimicrobial Activity : Piperazine-benzimidazole hybrids (e.g., Compound 11a) show broad-spectrum antimicrobial effects, suggesting the target compound’s fluorophenyl group could enhance potency against resistant strains .
  • CNS Potential: Anticonvulsant thiourea-benzimidazole derivatives () imply that the target compound’s piperazine-ethanone linker may improve blood-brain barrier penetration.
  • Metabolic Stability : Fluorine substitution (as in 4-fluorophenyl) typically reduces oxidative metabolism, extending half-life compared to nitro or hydroxyl groups .

Biologische Aktivität

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is C26H26FN5O, with a molecular weight of 443.526 g/mol. The compound contains a benzimidazole moiety, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation.

Enzyme Interaction

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant enzyme inhibition. Notably, they have been shown to inhibit topoisomerases and kinases, which are vital for DNA replication and cellular division. This inhibition can lead to altered cell proliferation and apoptosis.

Cellular Effects

The compound influences various cellular processes:

  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Signaling : Modulation of cell signaling pathways has been reported, affecting gene expression and cellular metabolism.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For example:

  • Cell Line Studies : The compound showed cytotoxicity against several cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction via caspase activation
Jurkat<5Disruption of mitochondrial function

GABA-A Receptor Modulation

Recent studies have explored its role as a positive allosteric modulator (PAM) of the GABA-A receptor. The structural features of the compound suggest it may enhance the receptor's activity, providing insights into its potential use in treating anxiety disorders .

Metabolic Stability and Hepatotoxicity

Metabolic stability studies using human liver microsomes (HLMs) revealed that this compound exhibits higher metabolic stability compared to other benzimidazole derivatives. For instance, it maintained 90% of the parent compound after 120 minutes of incubation with HLMs, indicating lower susceptibility to metabolic degradation . This is crucial for reducing hepatotoxicity risks associated with drug candidates.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Activity : In a series of experiments, derivatives similar to this compound exhibited significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its broad-spectrum efficacy .
  • Anticonvulsant Properties : Compounds within the same class demonstrated anticonvulsant activity, suggesting potential applications in neurological disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.